LogP Difference Between 3-Methoxy and 5-Methoxy Isomers
Computationally derived LogP values reveal a substantial lipophilicity difference between the two methoxy positional isomers. The 3-methoxy substitution yields a predicted LogP of −0.23, while the 5-methoxy isomer is markedly more hydrophilic with a predicted LogP of −0.72 . This ~0.49 LogP unit difference translates to an approximately three-fold difference in the octanol–water partition coefficient, which is sufficiently large to produce meaningful differences in reversed-phase HPLC retention times, aqueous solubility, and passive membrane permeability in cell-based assays.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.23073 (3-Methoxypyrazine-2-carboximidamide, free base) |
| Comparator Or Baseline | LogP = −0.71899 (5-Methoxypyrazine-2-carboximidamide, CAS 1344367-21-0) |
| Quantified Difference | ΔLogP ≈ +0.49 (3-methoxy isomer is ~3.1× more lipophilic than 5-methoxy isomer) |
| Conditions | In silico prediction values from vendor technical datasheets; values derived from computational methods (algorithm unspecified). |
Why This Matters
A 0.5 LogP unit difference is well above the typical inter-laboratory variability for such measurements and is consequential for selecting the appropriate isomer for medicinal chemistry campaigns where fine-tuning of lipophilicity within a narrow window (e.g., LogP 0–3 for CNS drug-likeness) is critical.
